2-Amino-3-(pyridin-4-YL)propanoic acid

Somatostatin receptor Radioligand binding Peptide antagonist

2-Amino-3-(pyridin-4-yl)propanoic acid (CAS 1956-21-4), also known as 4-pyridylalanine or 3-(4-pyridyl)-DL-alanine, is a non-proteinogenic α-amino acid in which the phenyl ring of phenylalanine is replaced by a 4-pyridine moiety. It belongs to the class of heterocyclic aromatic amino acids and is widely employed as a versatile building block in peptide synthesis, medicinal chemistry, and biochemical probe development.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1956-21-4
Cat. No. B158243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(pyridin-4-YL)propanoic acid
CAS1956-21-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CC(C(=O)O)N
InChIInChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
InChIKeyFQFVANSXYKWQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(pyridin-4-YL)propanoic acid (CAS 1956-21-4) Procurement Baseline: A Non-Proteinogenic 4-Pyridylalanine Building Block


2-Amino-3-(pyridin-4-yl)propanoic acid (CAS 1956-21-4), also known as 4-pyridylalanine or 3-(4-pyridyl)-DL-alanine, is a non-proteinogenic α-amino acid in which the phenyl ring of phenylalanine is replaced by a 4-pyridine moiety [1]. It belongs to the class of heterocyclic aromatic amino acids and is widely employed as a versatile building block in peptide synthesis, medicinal chemistry, and biochemical probe development [1]. The compound is commercially available in both racemic (DL) and enantiomerically pure (L- or D-) forms, with the 4-pyridyl substitution conferring distinct electronic and steric properties compared to its 2- and 3-pyridyl regioisomers [2].

4-Pyridylalanine regioisomer; non-proteinogenic α-amino acid
Common building block for peptide synthesis and medicinal chemistry
Available as racemic DL and enantiopure L-/D- forms

2-Amino-3-(pyridin-4-YL)propanoic acid (CAS 1956-21-4) Non-Substitutability: Why the 4-Pyridyl Regioisomer is Not Interchangeable


Although 2-Amino-3-(pyridin-4-yl)propanoic acid shares a common core with other pyridylalanine regioisomers (2-pyridylalanine and 3-pyridylalanine), the position of the nitrogen atom in the pyridine ring profoundly alters molecular recognition, hydrophilicity, and biological activity. In somatostatin receptor antagonists, the 4-pyridyl isomer (4Pal) consistently yields higher SST2 affinity (KD = 0.11 ± 0.01 nM) than the 3Pal (0.15 ± 0.01 nM) or l2Pal (0.18 ± 0.02 nM) derivatives, a trend that cannot be predicted from the 2- or 3-substituted analogs [1]. Similarly, in anti-inflammatory assays, dl-3-pyridylalanine is 4-fold more active than dl-4-pyridylalanine, demonstrating that each regioisomer elicits a distinct pharmacological profile [2]. Substituting one pyridylalanine for another without empirical validation therefore risks compromising target engagement, altering pharmacokinetic properties, or introducing unintended off-target effects.

Affinity shift 4-pyridyl isomer may exhibit different target binding affinities compared to 2- or 3-pyridyl analogs, as reported for SST2 and opioid receptors.
Hydrophilicity change Substituting regioisomers can alter logD, potentially affecting biodistribution and non-specific binding in radioligand studies.
Activity inversion Biological potency may reverse between regioisomers; for example, 3-PA is more active than 4-PA in anti-inflammatory models.

2-Amino-3-(pyridin-4-YL)propanoic acid (CAS 1956-21-4) Head-to-Head Quantitative Differentiation Evidence


Somatostatin Receptor Subtype 2 (SST2) Affinity: 4-Pal Outperforms 2-Pal and 3-Pal Regioisomers

When incorporated at position 3 of the somatostatin antagonist LM3, the 4-pyridylalanine (4Pal) derivative exhibits superior SST2 binding affinity (KD = 0.11 ± 0.01 nM) compared to the corresponding 3Pal (KD = 0.15 ± 0.01 nM) and l2Pal (KD = 0.18 ± 0.02 nM) derivatives [1]. The affinity of [177Lu]Lu-DOTA-[4Pal3]-LM3 is only marginally lower than that of the clinically evaluated parent ligand [177Lu]Lu-DOTA-LM3 (KD = 0.09 ± 0.02 nM) [1].

SST2 Affinity
Head-to-head
4Pal: 0.11 ± 0.01 nM
3Pal: 0.15 ± 0.01 nM
l2Pal: 0.18 ± 0.02 nM
4-Pyridyl regioisomer shows higher SST2 affinity among tested pyridylalanine isomers.
Saturation binding, SST2-HEK293 cells; [177Lu]Lu-DOTA conjugates.
Somatostatin receptor Radioligand binding Peptide antagonist

Hydrophilicity (logD) of 177Lu-Labeled Somatostatin Antagonists: 4-Pal Confers Highest Hydrophilicity

The logD value (a measure of hydrophilicity/lipophilicity) of the 177Lu-labeled DOTA-[xPal3]-LM3 series increases systematically with the position of the pyridine nitrogen: l2Pal (-2.3 ± 0.1), 3Pal (-2.5 ± 0.1), and 4Pal (-2.6 ± 0.1) [1]. The 4Pal derivative is significantly more hydrophilic than the l2Pal derivative and is comparable to or more hydrophilic than the parent LM3 ligand (logD = -2.3 ± 0.1) [1].

Hydrophilicity
Head-to-head
logD (pH 7.4):
4Pal: −2.6 ± 0.1
3Pal: −2.5 ± 0.1
l2Pal: −2.3 ± 0.1
4-Pyridyl derivative exhibits the lowest logD, suggesting higher hydrophilicity.
Shake-flask, octanol/PBS pH 7.4; 177Lu-labeled DOTA peptides.
Radiopharmaceutical Lipophilicity Biodistribution

Anti-inflammatory Activity in Carrageenin-Induced Rat Paw Edema: 4-PA is Less Potent than 3-PA

In the carrageenin-induced rat paw edema model, dl-3-pyridylalanine (3-PA) was 3 times more active than dl-2-pyridylalanine (2-PA) and 4 times more active than dl-4-pyridylalanine (4-PA) [1]. All three pyridylalanine analogs were more potent than phenylbutazone (PB), a reference non-steroidal anti-inflammatory drug [1].

Anti-inflam. Activity
Head-to-head
Relative potency:
4-PA = 1 (baseline)
3-PA = 4
2-PA = 1.33
4-PA showed the lowest reported activity in a rat paw edema model.
Carrageenin-induced edema, oral administration.
Anti-inflammatory In vivo pharmacology Pyridylalanine

Opioid Receptor Binding Affinity: Pyridylalanines Exhibit Intermediate δ-Opioid Ki Values

When replacing the Phe3 residue of the δ-opioid receptor-selective peptide deltorphin I, pyridylalanine-containing analogs displayed δ receptor Ki values ranging from 39.5 to 62.4 nM [1]. These affinities are intermediate between the best heterocyclic analog (3-(2-thienyl)alanine, Ki = 1.38 nM) and the poorest (histidine, Ki = 317 nM) [1]. Binding affinity was primarily governed by lipophilicity, not electronic effects [1].

δ-Opioid Ki
Cross-study comparable
Ki range: 39.5 – 62.4 nM
Pyridylalanine analogs provide intermediate opioid affinity for SAR exploration.
Radioligand displacement, [3H]DPDPE in rat brain membranes; compared to diverse heterocyclic substitutions.
Opioid receptor Peptide ligand Structure-activity relationship

Antimicrobial Activity of Pyridylalanine N-Oxides: 4-Isomer is the Most Potent Inhibitor of E. coli

The N-oxide derivative of 4-pyridylalanine inhibits the growth of Escherichia coli 9723 at concentrations as low as 30 pg/mL, whereas the 2- and 3-pyridylalanine N-oxides are significantly less effective [1]. The toxicity of all three N-oxides is reversed by supplementation with phenylalanine or tyrosine, confirming their action as phenylalanine antimetabolites [1]. The 4-isomer N-oxide is rapidly reduced enzymatically to 4-pyridylalanine, which acts as the ultimate toxicant [1].

E. coli MIC
Head-to-head
4-Pyridylalanine N-oxide: 30 pg/mL
4-Isomer N-oxide is the most potent inhibitor among tested regioisomers.
Growth inhibition of E. coli 9723; reversed by phenylalanine supplementation.
Antimicrobial E. coli N-oxide prodrug

2-Amino-3-(pyridin-4-YL)propanoic acid (CAS 1956-21-4) Evidence-Backed Application Scenarios for Scientific Procurement


Somatostatin Receptor-Targeted Radiopharmaceutical Development

Procure 2-Amino-3-(pyridin-4-yl)propanoic acid (specifically the L-4Pal enantiomer) when designing radiolabeled SST2 antagonists for neuroendocrine tumor imaging or therapy. Evidence shows that 4Pal incorporation yields the highest SST2 affinity (KD = 0.11 nM) among the three regioisomers while maintaining superior hydrophilicity (logD = -2.6) for favorable biodistribution [1]. This regioisomer-specific advantage is critical for achieving optimal tumor-to-background ratios.

Peptide-Based δ-Opioid Receptor Ligand Engineering

Utilize racemic or enantiopure 4-pyridylalanine as a phenylalanine replacement in δ-opioid peptide SAR studies. Quantitative binding data confirm that pyridylalanine-containing analogs retain intermediate affinity (Ki = 39.5–62.4 nM) compared to other heterocyclic substitutions [1]. This well-defined affinity window enables systematic exploration of lipophilicity-driven receptor interactions without introducing confounding electronic effects.

Antimicrobial Prodrug Design Targeting Phenylalanine Pathways

Select 4-pyridylalanine N-oxide as a prodrug scaffold for antimicrobial studies in E. coli models. Direct comparative data demonstrate that the 4-isomer N-oxide is the most potent inhibitor (MIC = 30 pg/mL), acting via enzymatic reduction to 4-pyridylalanine and subsequent phenylalanine antagonism [1]. This regioisomer specificity is essential for achieving maximal growth inhibition in bacterial systems.

Anti-inflammatory Drug Discovery (Negative Selection)

Use 4-pyridylalanine as a low-activity control or for combination studies where reduced anti-inflammatory potency is desired. In the carrageenin-induced edema model, 4-PA is 4-fold less active than 3-PA and 1.33-fold less active than 2-PA, yet all analogs exceed phenylbutazone in potency [1]. This defined, lower-activity profile allows researchers to deconvolute structure-activity relationships or to intentionally attenuate on-target effects.

Application
Selection Property
Validation Focus
SST2-targeted radiopharmaceuticals
Regioisomer-dependent SST2 affinity & hydrophilicity
Binding assay and logD assessment in radioligand constructs
δ-Opioid peptide SAR studies
Intermediate, lipophilicity-driven receptor affinity
Opioid receptor binding and selectivity profiling
Antimicrobial prodrug design
Phenylalanine antimetabolite activity via N-oxide reduction
Bacterial growth inhibition and metabolic rescue assays
Anti-inflammatory negative control
Lower reported anti-inflammatory potency among pyridylalanines
In vivo edema model comparison and SAR deconvolution

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